2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole
CAS No.: 155538-41-3
Cat. No.: VC21094620
Molecular Formula: C8H4ClF3N2S
Molecular Weight: 252.64 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole - 155538-41-3](/images/no_structure.jpg)
Specification
CAS No. | 155538-41-3 |
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Molecular Formula | C8H4ClF3N2S |
Molecular Weight | 252.64 g/mol |
IUPAC Name | 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14) |
Standard InChI Key | DHURNZDLDZXODT-UHFFFAOYSA-N |
SMILES | C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl |
Canonical SMILES | C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl |
Introduction
Chemical Structure and Properties
Structure
2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole consists of a benzothiazole core with three key substituents: an amino group at position 2, a chlorine atom at position 6, and a trifluoromethyl group at position 4. The molecular formula is C8H4ClF3N2S .
Physical and Chemical Properties
The key properties of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole are summarized in Table 1:
Property | Value |
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Molecular Formula | C8H4ClF3N2S |
Molecular Weight | 252.64 g/mol |
CAS Number | 155538-41-3 |
IUPAC Name | 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Appearance | Yellow solid at room temperature |
Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; poorly soluble in water |
Melting Point | Not specified in available literature |
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the amino group at position 2 serves as a key site for further functionalization and contributes to hydrogen bonding interactions with biological targets.
Synthesis Methods
Several methods have been reported for the synthesis of benzothiazole derivatives, which can be adapted for the preparation of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole.
Hantzsch Synthesis
The Hantzsch method is one of the most common approaches for synthesizing thiazole derivatives. It involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . For 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, this typically involves:
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Reaction of appropriately substituted α-halocarbonyl compound with thiourea
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Cyclization to form the thiazole ring
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Purification through recrystallization or column chromatography
Direct Cyclization Method
Another approach involves the direct reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Cook-Heilbron Method
This method involves the reaction of an aminonitrile with carbon disulfide, which can be applied to synthesize 2,4-disubstituted 5-aminothiazole derivatives . This approach can be modified for the synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole.
Metal-Catalyzed Methods
Recent advances in synthetic methodologies have led to the development of metal-catalyzed approaches for the synthesis of benzothiazole derivatives:
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Copper-catalyzed intramolecular C-S bond formation from thiobenzanilides
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Microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields
Biological Activities
Antimicrobial Properties
2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial effects with minimal inhibitory concentrations (MIC) indicating strong efficacy.
Research has indicated that:
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The compound exhibits activity against both Gram-positive and Gram-negative bacteria
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It demonstrates potential against certain drug-resistant bacterial strains
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The antibacterial activity is attributed to the compound's ability to interact with specific bacterial targets, possibly including enzymes involved in cell wall synthesis or DNA replication
Compound Type | Cell Line | IC50 Value | Mechanism of Action |
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Benzothiazole derivative | HepG2 (liver cancer) | 1.25 μM | Induces apoptosis |
Benzothiazole derivative | HeLa (cervical cancer) | 1.98 μM | Cell cycle arrest |
Benzothiazole derivative | SW480 (colon cancer) | 1.61 μM | Apoptotic pathways |
Thiazole derivative | MCF-7 (breast cancer) | 5.71 μM | Not specified |
The anticancer activity is attributed to the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cellular proliferation and survival .
Anticonvulsant Activity
2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole has been evaluated for anticonvulsant properties, showing promising results in animal models. The anticonvulsant activity may be related to the compound's ability to modulate neurotransmitter systems or ion channels involved in neuronal excitability.
Anti-inflammatory Effects
Although specific data for 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is limited, studies on related benzothiazole derivatives have shown anti-inflammatory properties through:
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Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6
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Modulation of inflammatory signaling pathways
Mechanism of Action
The biological activities of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole are attributed to its interactions with specific molecular targets and pathways. Although the exact mechanism varies depending on the specific biological activity, several general mechanisms have been proposed:
DNA Binding
The compound may intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant for its anticancer activity.
Protein Interaction
2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole can bind to proteins involved in cell signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells.
Enzyme Inhibition
The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation. This inhibitory effect could be a result of the compound's structural features, which allow it to fit into enzyme active sites and disrupt their function .
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, it is valuable to compare it with structurally related compounds.
Comparison with Other Benzothiazole Derivatives
Table 3 presents a comparison of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole with other benzothiazole derivatives:
Compound | Structure Differences | Biological Activities | Applications |
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2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole | Amino group at position 2, chlorine at position 6, trifluoromethyl at position 4 | Antimicrobial, anticancer, anticonvulsant | Drug development, research tool |
2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole | Bromine instead of amino group at position 2 | Building block in synthesis, potential biological activities | Synthetic intermediate |
2-Chloro-4-(trifluoromethyl)benzo[d]thiazole | Chlorine instead of amino group at position 2 | Synthetic intermediate | Chemical synthesis |
6-(Trifluoromethyl)benzo[b]thiophen-2-amine | Structural isomer with different ring arrangement | Antioxidant, anti-inflammatory | Research applications |
Structure-Activity Relationship
Several structure-activity relationship (SAR) studies on benzothiazole derivatives have provided insights into how structural modifications affect biological activity:
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The amino group at position 2 is often essential for antimicrobial and anticancer activities
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The presence of electron-withdrawing groups (such as chlorine or trifluoromethyl) enhances biological activity
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The trifluoromethyl group increases lipophilicity and metabolic stability
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The benzothiazole core provides a rigid scaffold that facilitates binding to biological targets
Current Research Applications
Drug Development
2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole and its derivatives are being investigated as potential candidates for drug development in several therapeutic areas:
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Antimicrobial agents against resistant pathogens
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Anticancer drugs targeting specific pathways
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Anticonvulsant medications with novel mechanisms of action
Chemical Building Block
The compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules with potential biological activities:
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Derivatization through the amino group
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Incorporation into larger molecular frameworks
Medicinal Chemistry Research
In medicinal chemistry, 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is used as a model compound for studying:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume